(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives has been a subject of interest due to their pharmacological importance. In one study, the synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol was achieved through a multi-step process starting from phenylmethamine and potassium thiocyanate, followed by nucleophilic substitution and dehydrative cyclization. The final product was obtained after S-methylation and oxidation, and its structure was confirmed by IR, NMR, and Mass spectra . Another approach involved the preparation of (1-methyl-1H-imidazol-2-yl)methanol derivatives by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . Additionally, a one-pot, four-component reaction was used to synthesize novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives, demonstrating a simple and efficient procedure without the need for bases or catalysts .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The synthesized (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol was designed as a selective COX-2 inhibitor, with its structure being elucidated by various spectroscopic techniques . The (1-methyl-1H-imidazol-2-yl)methanol system was described as a masked form of the carbonyl group, which is significant for its potential applications in chemical synthesis .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The conversion of (1-methyl-1H-imidazol-2-yl)methanol derivatives into carbonyl compounds via quaternary salts was reported, highlighting the versatility of these compounds . Furthermore, the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone from aromatic aldehyde and o-phenylenediamine was achieved using N,N-dimethylformamide/sulfur, showcasing the formation of C-N bonds and the method's general applicability .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The selective COX-2 inhibitory activity of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol suggests its potential as a safer alternative to traditional NSAIDs, with reduced gastrointestinal adverse effects . The stability of the (1-methyl-1H-imidazol-2-yl)methanol system indicates its suitability as a synthon in chemical synthesis . The one-pot synthesis method for 1-hydroxy-2,4,5-trisubstituted imidazole derivatives also emphasizes the importance of efficient synthesis techniques in obtaining compounds with desirable yields and properties .
Scientific Research Applications
1. Organic Electronics
- Application : Cationic benzimidazolium iodide salts are used in organic electronics to yield 2,3-dihydro-1H-benzoimidazoles (DMBI-H), which are efficient n-type dopants .
2. Pharmacological Properties
- Application : Imidazole derivatives, including “(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol”, show a broad range of pharmacological properties, including anti-cancer, anti-inflammatory, anti-microbial, anti-tubercular, and anti-protozoal properties .
3. Synthesis of Metallic and Non-Metallic BnZ
- Application : This compound is used in the synthesis of metallic and non-metallic BnZ and their derivatives, which have several potential SARs .
4. Antibacterial and Antifungal Agents
- Application : Benzimidazoles, including “(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol”, can be used as antibacterial and antifungal agents .
5. Synthesis of New Drugs
- Application : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
6. Chemical Synthesis
Safety And Hazards
The safety information available indicates that “(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol” has the hazard statements H302, H315, H319, H332, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
(1,2-dimethylbenzimidazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-11-9-5-8(6-13)3-4-10(9)12(7)2/h3-5,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWCONPNVHZPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388188 | |
Record name | (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol | |
CAS RN |
4589-66-6 | |
Record name | (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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